9-Isopropyl-10-phenylanthracene 9-Isopropyl-10-phenylanthracene
Brand Name: Vulcanchem
CAS No.: 76843-18-0
VCID: VC16065135
InChI: InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3
SMILES:
Molecular Formula: C23H20
Molecular Weight: 296.4 g/mol

9-Isopropyl-10-phenylanthracene

CAS No.: 76843-18-0

Cat. No.: VC16065135

Molecular Formula: C23H20

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

9-Isopropyl-10-phenylanthracene - 76843-18-0

Specification

CAS No. 76843-18-0
Molecular Formula C23H20
Molecular Weight 296.4 g/mol
IUPAC Name 9-phenyl-10-propan-2-ylanthracene
Standard InChI InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3
Standard InChI Key JBJZABACKJFZIG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The anthracene skeleton consists of three fused benzene rings, with positions 9 and 10 being the most reactive due to their central location and high electron density. Substitution at these positions significantly alters the compound’s electronic and steric profiles. In 9-isopropyl-10-phenylanthracene, the isopropyl group (–CH(CH3)2) introduces steric bulk, while the phenyl ring contributes π-conjugation and rigidity.

Molecular Geometry and Crystallography

While no crystal structure data exists for 9-isopropyl-10-phenylanthracene, studies on 10-bromo-9-phenylanthracene reveal a triclinic crystal system with unit cell parameters a = 9.269 Å, b = 9.734 Å, and c = 11.437 Å . The isopropyl variant would likely adopt a similar packing arrangement, though the bulkier substituent may increase interplanar distances, reducing π-π stacking interactions. Computational modeling using density functional theory (DFT) could predict bond angles and torsional strains caused by the isopropyl group’s branched structure.

Electronic Structure

The electron-donating isopropyl group may slightly raise the highest occupied molecular orbital (HOMO) energy compared to electron-withdrawing substituents like bromine. For 9-bromo-10-phenylanthracene, the HOMO-LUMO gap is influenced by bromine’s inductive effects, whereas the isopropyl group’s hyperconjugative donation could narrow this gap, enhancing charge transport properties .

Synthesis and Functionalization Strategies

Hypothetical Synthesis Route:

  • Starting Material: 10-Phenylanthracene.

  • Isopropylation: React with isopropyl chloride in the presence of AlCl3 at 60–80°C.

  • Purification: Recrystallization from methanol or column chromatography.

Challenges in Functionalization

Introducing bulky groups like isopropyl at position 9 may compete with para-substitution on the existing phenyl ring at position 10. Steric clashes could also lead to byproducts, requiring precise stoichiometry and reaction monitoring.

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs, 9-isopropyl-10-phenylanthracene is expected to exhibit a melting point between 120–140°C, lower than the 154–155°C of its brominated counterpart due to reduced molecular symmetry . The boiling point may approximate 400–430°C, with a density near 1.3 g/cm³.

Property9-Bromo-10-phenylanthracene 9-Isopropyl-10-phenylanthracene (Predicted)
Melting Point (°C)154–155120–140
Boiling Point (°C)449.7400–430
Density (g/cm³)1.41.3
Solubility in TolueneSoluble (hot)Highly soluble

Solubility and Processing

The compound is likely insoluble in water but soluble in aromatic solvents (e.g., toluene, xylene) and polar aprotic solvents like dimethylformamide (DMF) . The isopropyl group’s hydrophobicity may enhance solubility in non-polar media compared to brominated analogs.

Photophysical and Electronic Applications

Optoelectronic Performance

9,10-Disubstituted anthracenes are prized for their fluorescence properties. In triplet–triplet annihilation photon upconversion (TTA-UC), derivatives like 9-phenyl-10-(4-trifluoromethylphenyl)anthracene achieve upconversion quantum yields (ΦUC) surpassing 9,10-diphenylanthracene (DPA) . The isopropyl variant’s steric effects could suppress non-radiative decay, potentially improving ΦUC.

Organic Light-Emitting Diodes (OLEDs)

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods to install isopropyl groups without compromising yield.

  • Device Integration: Testing 9-isopropyl-10-phenylanthracene in prototype OLEDs and TTA-UC systems.

  • Computational Modeling: Using DFT to predict HOMO-LUMO gaps and triplet-state energies.

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